![molecular formula C20H26N6O2 B10791425 2-(dimethylamino)-6-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B10791425.png)
2-(dimethylamino)-6-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(dimethylamino)-6-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolopyrimidinone core, which is a fused bicyclic system, and is functionalized with a dimethylamino group and a methoxyphenylpiperazine moiety. These functional groups contribute to its diverse chemical reactivity and potential biological activity.
Méthodes De Préparation
The synthesis of 2-(dimethylamino)-6-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one typically involves multi-step organic synthesis techniques. The synthetic route often starts with the construction of the pyrrolopyrimidinone core, followed by the introduction of the dimethylamino group and the methoxyphenylpiperazine moiety. Common reagents used in these steps include various amines, aldehydes, and coupling agents. Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability, often employing catalytic processes and automated synthesis equipment to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
This compound undergoes a variety of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products: The products of these reactions depend on the specific reagents and conditions used but can include various derivatives with modified functional groups, potentially enhancing or altering the compound’s properties.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure suggests potential interactions with biological targets, making it a candidate for drug discovery and development.
Medicine: Preliminary studies may explore its efficacy and safety as a therapeutic agent for various conditions.
Industry: Its unique properties could be leveraged in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The dimethylamino and methoxyphenylpiperazine groups may play crucial roles in binding to these targets, influencing their activity and triggering downstream biological pathways. Detailed studies would be required to elucidate the exact molecular interactions and pathways involved.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 2-(dimethylamino)-6-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one stands out due to its unique combination of functional groups and structural features. Similar compounds might include other pyrrolopyrimidinone derivatives or molecules with similar functional groups, such as:
Pyrrolopyrimidinones: Compounds with variations in the substituents on the pyrrolopyrimidinone core.
Dimethylamino derivatives: Molecules featuring the dimethylamino group but different core structures.
Methoxyphenylpiperazine derivatives: Compounds with the methoxyphenylpiperazine moiety attached to different cores.
These comparisons highlight the unique aspects of the compound in terms of its reactivity, potential biological activity, and applications.
Propriétés
Formule moléculaire |
C20H26N6O2 |
|---|---|
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
2-(dimethylamino)-6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H26N6O2/c1-24(2)20-22-18-15(19(27)23-20)12-14(21-18)13-25-8-10-26(11-9-25)16-6-4-5-7-17(16)28-3/h4-7,12H,8-11,13H2,1-3H3,(H2,21,22,23,27) |
Clé InChI |
OIAXKPXJNIOPBF-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC2=C(C=C(N2)CN3CCN(CC3)C4=CC=CC=C4OC)C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-3-[(6-chloropyridin-3-yl)methoxy]-5-[[(2R)-1-methylpyrrolidin-2-yl]methoxy]pyridine](/img/structure/B10791359.png)
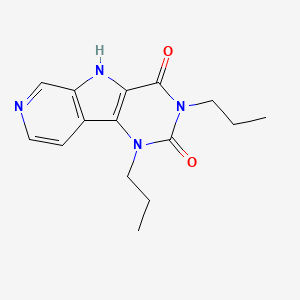
![3-Methyl-7-[(4-phenylpiperazin-1-yl)methyl]-2-pyrrolidin-1-yl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B10791368.png)
![13-Propoxy-3,5-dipropyl-3,5,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-4,6-dione](/img/structure/B10791371.png)
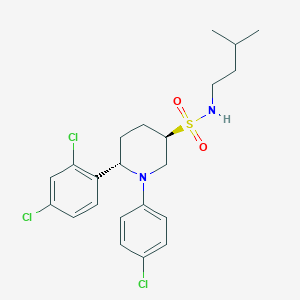

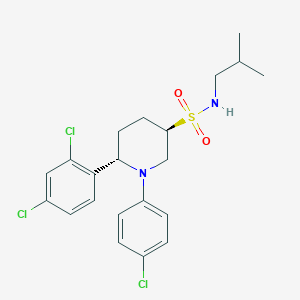
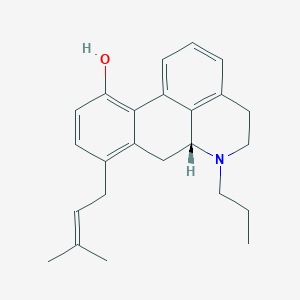
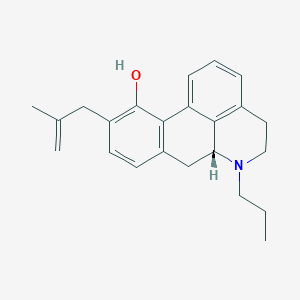
![(2S)-8-Methyl-2-{[4-(6-nitroquinolin-2-yl)piperazin-1-yl]-methyl}-2,3-dihydro[1,4]dioxino[2,3-f]quinoline](/img/structure/B10791394.png)

![(2S)-2-{[4-(6-Bromoquinolin-2-yl)piperazin-1-yl]methyl}-8-methyl-2,3-dihydro[1,4]dioxino[2,3-f]quinoline](/img/structure/B10791403.png)
![2-(4-{[(2S)-8-Methyl-2,3-dihydro[1,4]dioxino[2,3-f]quinolin-2-yl]methyl}piperazin-1-yl)-quinoline-6-carbonitrile](/img/structure/B10791409.png)
![3-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}-2,7-dimethylimidazo[1,2-c]pyrimidine](/img/structure/B10791411.png)
